N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an azepane ring, a sulfonyl group, a benzofuran moiety, and an acetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, often involving azepane and a suitable leaving group.
Sulfonylation: The sulfonyl group is added through sulfonyl chloride reagents in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
- N-[4-(morpholin-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
- N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs with different ring structures. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N2O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H26N2O4S/c1-17-6-11-21-18(16-29-22(21)14-17)15-23(26)24-19-7-9-20(10-8-19)30(27,28)25-12-4-2-3-5-13-25/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,24,26) |
InChI Key |
LUCZJLZBWLUELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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